molecular formula C₄₆H₆₀D₅N₁₅O₁₂S₂ B1146552 (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide CAS No. 1356383-11-3

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Cat. No. B1146552
M. Wt: 1089.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions to achieve the desired product. While the specific synthesis route for this compound is not directly available, compounds of similar complexity typically involve steps such as amide bond formation, carbonyl activation, cyclization reactions, and protective group strategies to assemble the molecular architecture (Degraw et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple functional groups, including amides, carbonyls, and amino groups, arranged in a specific three-dimensional configuration. This arrangement is crucial for the compound's biological activity, as it dictates how the molecule interacts with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, providing detailed information on the spatial arrangement of atoms (Cetina et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. For example, amide groups can participate in hydrolysis reactions under acidic or basic conditions, while carbonyl groups can be involved in nucleophilic addition reactions. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling further modification of the molecule for specific applications (Albreht et al., 2009).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for the compound's formulation and delivery in a biological context. Solubility in various solvents, for example, is essential for its bioavailability and pharmacokinetics (George et al., 1998).

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of the compound with biological targets are central to its function as a potential therapeutic agent. Studies on similar compounds can provide insights into how structural features contribute to biological activity, offering a basis for rational drug design (Tokumitsu & Hayashi, 1980).

Scientific Research Applications

Synthetic Methodologies and Compound Characterization

Research on complex molecules often involves the development of novel synthetic pathways and the characterization of newly synthesized compounds. For instance, the study of transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates showcases advanced synthetic routes and compound characterization techniques which are foundational in the synthesis of complex molecules (Albreht et al., 2009).

Biological Activities and Potential Applications

The exploration of biological activities of synthesized compounds is another crucial aspect of scientific research applications. For example, amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties, offering insights into the potential therapeutic applications of complex compounds (Basu Baul et al., 2009).

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOIRJILGZLEJ-WLZQOHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

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